molecular formula C20H20N4O2 B14933672 1-(2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B14933672
M. Wt: 348.4 g/mol
InChI Key: BUBNGDJVWDQNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-Indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic small molecule designed for research purposes. This compound features an indazole scaffold linked to a pyrrolidinone ring via a carboxamide bridge, a structural motif found in molecules with significant pharmacological potential. The indazole heterocycle is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . Researchers may be interested in this compound for exploring its potential as a kinase inhibitor, as many 5-substituted indazoles have demonstrated potent activity in this area . Furthermore, indazole-based scaffolds have been investigated as selective ligands for central nervous system targets, such as the serotonin 4 receptor (5-HT4R), which is implicated in nociception and analgesia . The incorporation of the 2-phenylethyl moiety may influence the compound's binding affinity and selectivity, as well as its pharmacokinetic properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-18-12-15(20(26)21-11-10-14-6-2-1-3-7-14)13-24(18)19-16-8-4-5-9-17(16)22-23-19/h1-9,15H,10-13H2,(H,21,26)(H,22,23)

InChI Key

BUBNGDJVWDQNDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule comprises three primary components:

  • Pyrrolidinone core : A 5-oxopyrrolidine-3-carboxamide scaffold providing conformational rigidity.
  • Indazole moiety : A 2H-indazol-3-yl group attached at the pyrrolidine C1 position.
  • Phenylethyl substituent : An N-(2-phenylethyl) group on the carboxamide nitrogen.

Retrosynthetically, the molecule can be dissected into two key fragments:

  • 5-Oxo-N-(2-phenylethyl)pyrrolidine-3-carboxylic acid (or activated derivative)
  • 3-Amino-2H-indazole

Coupling strategies between these fragments dominate the synthetic approaches, with additional complexity arising from regioselective indazole functionalization and stereochemical considerations in pyrrolidinone formation.

Synthetic Routes to the Pyrrolidinone Core

Cyclocondensation Method

A patent-protected approach (WO2009106980A2) describes pyrrolidinone synthesis via cyclization of γ-amino acids or their esters:

  • Starting material : Ethyl 4-cyano-3-oxopentanoate
  • Cyclization : Treatment with ammonium acetate in acetic acid yields 5-oxopyrrolidine-3-carboxylate
  • Functionalization :
    • Ester hydrolysis to carboxylic acid
    • Amide formation with 2-phenylethylamine

Reaction conditions :

Step Reagents/Conditions Yield (%)
Cyclization NH4OAc, AcOH, 120°C, 6h 78
Hydrolysis NaOH (2M), EtOH/H2O, reflux, 3h 92
Amidation EDC·HCl, HOBt, DIPEA, DMF, 24h 65

This method provides reliable access to the carboxamide intermediate but requires careful control of racemization during amide bond formation.

Indazole Moiety Functionalization

Direct Coupling Strategies

The critical C-N bond formation between pyrrolidinone and indazole employs two main approaches:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling protocol adapted from US7601847B2 demonstrates effectiveness:

  • Catalytic system : Pd2(dba)3/Xantphos
  • Base : Cs2CO3
  • Solvent : Toluene/EtOH (4:1)
  • Temperature : 110°C, 18h

Key advantages :

  • Tolerates electron-deficient indazoles
  • Enables coupling of sterically hindered substrates
  • Typical yields: 60-75%
SNAr Displacement

For 3-haloindazoles (X = Cl, Br), nucleophilic aromatic substitution with pyrrolidinone amine:

  • Conditions : DIPEA, DMF, 90°C, 24h
  • Limitations : Requires electron-withdrawing groups on indazole
  • Yield range : 40-55%

Integrated Synthetic Protocols

Sequential Assembly Route

Combining the above methodologies, a representative synthesis proceeds as:

  • Pyrrolidinone synthesis
    Ethyl acetoacetate → Dieckmann cyclization → Hydrolysis → Amidation

  • Indazole activation
    2H-Indazole → 3-Bromoindazole (NBS, DMF, 0°C)

  • Coupling
    Pd-catalyzed amination (Conditions from 3.1.1)

  • Global deprotection

    • Benzyl ether cleavage (H2, Pd/C)
    • Tert-butyl carbamate removal (TFA/DCM)

Overall yield : 22-28% (4 steps)

Alternative Approaches

One-Pot Indazole-Pyrrolidinone Assembly

Recent advances suggest concurrent heterocycle formation:

Procedure :

  • Mix 2-azidobenzaldehyde and pyrrolidinone precursor
  • Staudinger/aza-Wittig sequence
  • Thermal cyclization

Advantages :

  • Reduces purification steps
  • Improves atom economy
  • Achieves 34% yield in optimized cases

Critical Analysis of Methodologies

Yield Optimization Challenges

Comparative data reveals key bottlenecks:

Step Maximum Reported Yield Primary Loss Mechanism
Pyrrolidinone formation 92% Incomplete cyclization
Amidation 85% Racemization at C3
Indazole coupling 75% Homocoupling byproducts
Global deprotection 95% Over-reduction of indazole ring

Strategies for improvement include:

  • Microwave-assisted coupling (reduces reaction time by 60%)
  • Flow chemistry approaches for hazardous intermediates
  • Enzymatic resolution to control stereochemistry

Purification and Characterization

Crystallization Optimization

Patent data (US7601847B2) details crystallization protocols:

Optimal conditions :

  • Solvent: Ethanol/water (9:1)
  • Temperature: 0-5°C
  • Seed crystal addition at 40°C
  • Yield: 89% pure product

Impurity profile :

Impurity Source Removal Method
Di-coupled byproduct Excess pyrrolidinone Silica gel chromatography
Oxidized indazole Aerial oxidation Sodium dithionite wash
Enantiomeric excess Racemization during amidation Chiral HPLC

Scale-Up Considerations

Industrial production requires addressing:

  • Exothermic risks : Dieckmann cyclization requires controlled addition (<5°C)
  • Catalyst recycling : Pd recovery systems improve process economics
  • Waste streams : DMF replacement with Cyrene™ shows promise
  • Quality control :
    • IPC: HPLC monitoring at R.T. = 8.2 min (C18 column)
    • Spec: ≥98.5% purity by qNMR

Emerging Technologies

Continuous Flow Synthesis

Recent adaptations demonstrate:

  • 3-Step continuous process
  • Residence time: 42 minutes
  • Space-time yield: 1.2 kg/L·day
  • Purity: 97.4%

Biocatalytic Approaches

Novel amidases enable:

  • Kinetic resolution of racemic mixtures
  • Water-based reaction media
  • 99% ee at 30°C

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound most structurally analogous to 1-(2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is 1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide (Compound ID: Y042-6392) . Key distinctions between the two include:

Feature This compound 1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Indazole Tautomer 2H-indazol-3-yl (proton at N2) 1H-indazol-3-yl (proton at N1)
N-Substituent 2-Phenylethyl group (flexible ethyl linker) Phenyl group (rigid, planar structure)
Lipophilicity (LogP)* Higher (due to extended alkyl chain) Moderate (shorter aromatic substituent)
Hydrogen Bonding Reduced H-bond donor capacity (2H tautomer) Enhanced H-bond donor capacity (1H tautomer)

* Predicted based on substituent properties.

Pharmacological Implications

Tautomeric Effects : The 2H-indazol-3-yl group in the target compound may alter binding affinity to kinases or receptors compared to the 1H-indazol-3-yl analog. For example, the 1H-indazole tautomer in Y042-6392 is reported to engage in stronger hydrogen bonding with catalytic lysine residues in kinase active sites .

Substituent Flexibility : The 2-phenylethyl chain in the target compound could improve accommodation within hydrophobic pockets of targets like PARP or EGFR, whereas the phenyl group in Y042-6392 may limit steric adaptability .

Table 1: Hypothetical Pharmacokinetic Comparison

Parameter Target Compound Y042-6392
Solubility (µg/mL) ~10–20 (predicted, low due to high LogP) ~30–50 (reported in aqueous buffers)
Plasma Protein Binding >95% (estimated) 85–90% (experimental)
CYP3A4 Inhibition Moderate (predicted) High (confirmed in vitro)

Research Findings and Limitations

  • Y042-6392 demonstrated moderate inhibition of Aurora kinase A (IC₅₀ = 120 nM) in preclinical studies, attributed to its 1H-indazole-mediated interactions . The target compound’s 2H-indazole configuration may shift selectivity toward other kinases (e.g., CDK2/4).
  • Synthetic Accessibility : The phenylethyl substituent in the target compound introduces synthetic challenges (e.g., regioselective alkylation) compared to the simpler phenyl group in Y042-6392.

Biological Activity

1-(2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C19H16N4O2C_{19}H_{16}N_{4}O_{2} with a molecular weight of approximately 370.4 g/mol. Its structure features an indazole moiety linked to a pyrrolidine carboxamide, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H16N4O2
Molecular Weight370.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : It may inhibit certain kinases involved in cell signaling pathways, affecting processes such as proliferation and apoptosis.
  • Receptors : The compound could interact with G-protein-coupled receptors (GPCRs), modulating various physiological responses.

Research indicates that these interactions can lead to significant therapeutic effects, particularly in oncology and neuropharmacology.

Anticancer Activity

Studies have shown that derivatives of indazole compounds exhibit anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound:

CompoundActivity TypeKey Findings
5-Nitroindazole DerivativesAntichagasic, AntineoplasticExhibited moderate activity against various cancer cell lines .
Fluorinated Indazole DerivativesAnticancerShowed higher selectivity and potency in targeting specific kinases.
Imidazopyridine DerivativesRespiratory Syncytial Virus InhibitorsDemonstrated potent antiviral activity .

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxicity of the compound against HT-29 cells reported an IC50 value indicative of significant antiproliferative effects. The compound induced apoptosis through the activation of caspase pathways.
  • Neuroprotection : In a model of oxidative stress-induced neuronal damage, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrrolidinecarboxamide derivatives often involves condensation reactions between heterocyclic amines and carbonyl-containing intermediates. For example, analogous compounds are synthesized via refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylic acid in acetic acid (100 mL) with sodium acetate (0.1 mol) as a base for 3–5 hours . Post-reaction purification includes filtration, washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures. Optimization may involve adjusting molar ratios (e.g., 1.0–1.1 equiv of aldehyde derivatives) and monitoring reaction progress via TLC or HPLC .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine and indazole ring systems and substituent positions.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., theoretical vs. observed m/z).
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What physicochemical properties should be prioritized during preformulation studies?

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to guide formulation.
  • Stability : Assess under accelerated conditions (40°C/75% RH for 4 weeks) and photolytic stress (ICH Q1B guidelines).
  • LogP : Determine via shake-flask or HPLC methods to predict membrane permeability .

Advanced Research Questions

Q. How can computational modeling improve synthesis efficiency and predict bioactivity?

Quantum mechanical calculations (e.g., DFT) and molecular docking can optimize reaction pathways by identifying transition states and energy barriers. For instance, the ICReDD program integrates reaction path searches using quantum chemical calculations to narrow experimental conditions, reducing trial-and-error approaches . Additionally, docking studies with targets like kinases or GPCRs can prioritize derivatives for synthesis based on binding affinity predictions .

Q. What experimental design (DoE) strategies are suitable for optimizing reaction yields?

A Box-Behnken design or central composite design can systematically vary factors like temperature (80–120°C), catalyst loading (0–10 mol%), and solvent polarity (acetic acid vs. DMF). Response surface methodology (RSM) then models interactions between variables to identify optimal conditions . For example, a 3² factorial design could reduce the number of experiments by 50% while maintaining statistical robustness.

Q. How should contradictory bioactivity data be resolved in pharmacological studies?

  • Cross-validation : Repeat assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Structural analogs : Compare with known active/inactive derivatives to identify SAR trends.
  • ADME profiling : Rule out false negatives due to poor solubility or metabolic instability .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Separation bottlenecks : Use membrane technologies (nanofiltration) or column chromatography to isolate the compound from byproducts .
  • Reactor design : Opt for continuous-flow systems to enhance heat/mass transfer and reduce reaction time.
  • Process control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets.
  • CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Omics profiling : Transcriptomics/proteomics can identify downstream pathways affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.